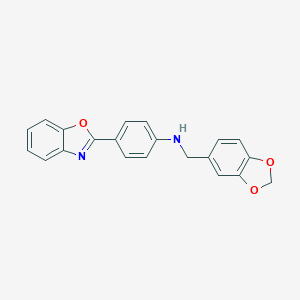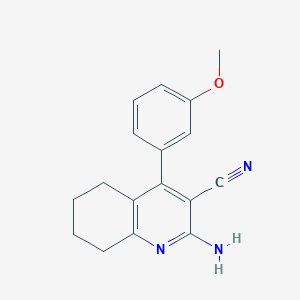![molecular formula C18H19NO4 B502082 {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol CAS No. 775294-51-4](/img/structure/B502082.png)
{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol is a complex organic compound that features a unique structure combining an indole moiety with a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the oxoethoxy group through a series of esterification and reduction reactions. The final step involves the methoxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydride, potassium tert-butoxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted phenyl derivatives.
科学研究应用
Chemistry
In chemistry, {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
- {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]phenyl}methanol
- {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-methoxyphenyl}methanol
- {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethoxyphenyl}methanol
Uniqueness
What sets {4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group at the 3-position of the phenyl ring, combined with the indole moiety, provides unique properties that can be exploited in various applications.
属性
CAS 编号 |
775294-51-4 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3g/mol |
IUPAC 名称 |
1-(2,3-dihydroindol-1-yl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]ethanone |
InChI |
InChI=1S/C18H19NO4/c1-22-17-10-13(11-20)6-7-16(17)23-12-18(21)19-9-8-14-4-2-3-5-15(14)19/h2-7,10,20H,8-9,11-12H2,1H3 |
InChI 键 |
OBPOZRICFAECJI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32 |
规范 SMILES |
COC1=C(C=CC(=C1)CO)OCC(=O)N2CCC3=CC=CC=C32 |
溶解度 |
47 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


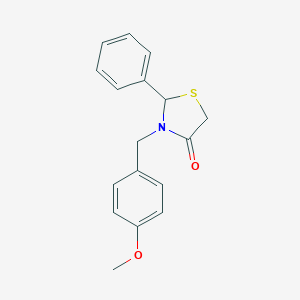
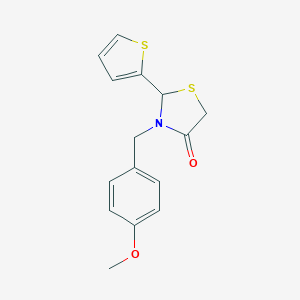
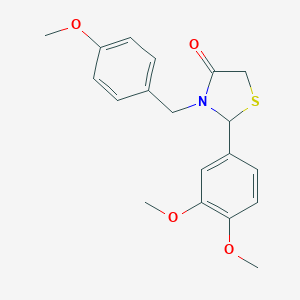
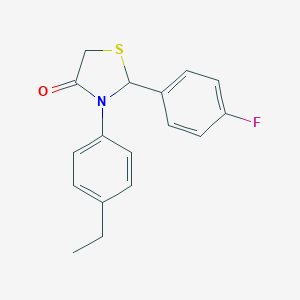
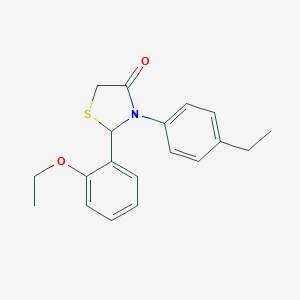
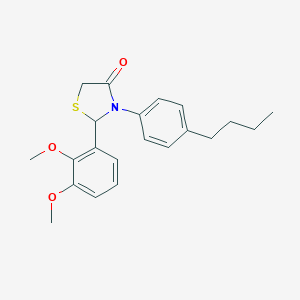
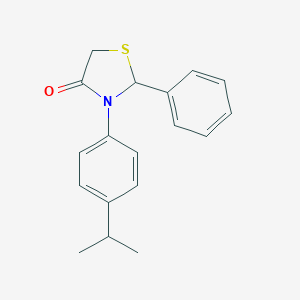
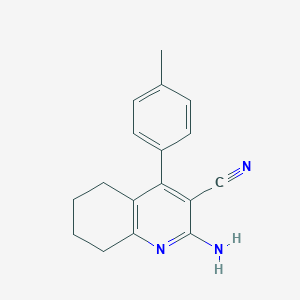
![4-{[4-(1-methyl-4(1H)-quinolinylidene)-2-butenylidene]amino}benzoic acid](/img/structure/B502016.png)
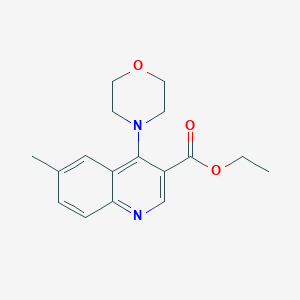
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)
![2-chloro-N-{3-[(4-pyridinylmethyl)amino]phenyl}benzamide](/img/structure/B502020.png)
